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2-methyl-N-(piperidin-4-yl)furan-3-carboxamide hydrochloride
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Overview
Description
2-methyl-N-(piperidin-4-yl)furan-3-carboxamide hydrochloride is a chemical compound that features a furan ring substituted with a methyl group and a piperidine ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with Methyl Group:
Attachment of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated furan compound.
Formation of Carboxamide Group: The carboxamide group is typically formed through the reaction of the furan derivative with an amine, followed by acylation using an appropriate acylating agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(piperidin-4-yl)furan-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-methyl-N-(piperidin-4-yl)furan-3-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Industry: It serves as an intermediate in the synthesis of more complex chemical entities used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl): A structurally related compound with potent opioid activity.
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4-fluoroisobutyrylfentanyl): Another related compound with similar structural features and pharmacological properties.
Uniqueness
2-methyl-N-(piperidin-4-yl)furan-3-carboxamide hydrochloride is unique due to its specific substitution pattern on the furan and piperidine rings, which imparts distinct chemical and biological properties. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1833202-40-6 |
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Molecular Formula |
C11H17ClN2O2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
2-methyl-N-piperidin-4-ylfuran-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8-10(4-7-15-8)11(14)13-9-2-5-12-6-3-9;/h4,7,9,12H,2-3,5-6H2,1H3,(H,13,14);1H |
InChI Key |
PFDQGLFHZWIKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCNCC2.Cl |
Origin of Product |
United States |
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